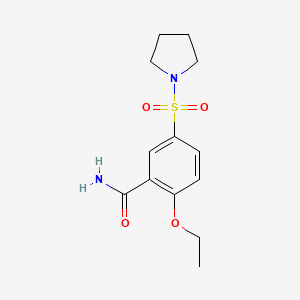![molecular formula C19H17BrN4OS B6122371 2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B6122371.png)
2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide, also known as Echinomycin, is a natural product that was first isolated from the bacterium Streptomyces echinatus in 1964. It is a member of the quinoxaline family of compounds and has been found to have potent antitumor and antibacterial properties. Echinomycin has a unique structure that allows it to bind to DNA and inhibit transcription, making it a valuable tool for studying gene regulation and the mechanisms of cancer and bacterial infections.
Wirkmechanismus
2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide binds to DNA in a sequence-specific manner, preferentially binding to the sequence 5'-CGATCG-3'. This binding inhibits transcription by preventing RNA polymerase from accessing the DNA template. 2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide also induces DNA damage, which can lead to cell death. The unique structure of echinomycin allows it to intercalate into the DNA helix and form a covalent bond with the guanine base, which enhances its binding affinity.
Biochemical and Physiological Effects:
2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide has been shown to have a wide range of biochemical and physiological effects. In addition to its antitumor properties, echinomycin has been found to have antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. 2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide has also been shown to inhibit viral replication and to have immunomodulatory effects. However, due to its toxicity, echinomycin has limited clinical applications.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide has several advantages as a research tool. Its ability to bind to DNA in a sequence-specific manner makes it a valuable tool for studying gene regulation. 2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide's mechanism of action also makes it a useful tool for studying the development of cancer and bacterial infections. However, echinomycin's toxicity and limited clinical applications are significant limitations.
Zukünftige Richtungen
There are several future directions for the study of echinomycin. One area of research is the development of new synthetic routes that can produce echinomycin more efficiently. Another area of research is the modification of echinomycin's structure to improve its pharmacokinetic properties and reduce its toxicity. Finally, the development of new analogs of echinomycin that have improved antitumor and antibacterial properties is an area of active research.
Synthesemethoden
2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide is a complex molecule that is difficult to synthesize. The original isolation of echinomycin from Streptomyces echinatus involved a lengthy and challenging purification process. However, since its discovery, several synthetic routes have been developed that allow for the production of echinomycin in the laboratory. One such method involves the condensation of 2-amino-4-bromobenzoic acid with 2-aminobenzaldehyde to form the quinoline ring system, followed by coupling with N-ethylhydrazinecarbothioamide to form the final product.
Wissenschaftliche Forschungsanwendungen
2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide has been extensively studied for its antitumor properties. It has been shown to be effective against a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. 2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide works by binding to DNA and inhibiting transcription, which can lead to cell death. This mechanism of action makes it a valuable tool for studying gene regulation and the development of cancer.
Eigenschaften
IUPAC Name |
1-[[2-(4-bromophenyl)quinoline-4-carbonyl]amino]-3-ethylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4OS/c1-2-21-19(26)24-23-18(25)15-11-17(12-7-9-13(20)10-8-12)22-16-6-4-3-5-14(15)16/h3-11H,2H2,1H3,(H,23,25)(H2,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBDLFTYXDOWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(4-bromophenyl)quinolin-4-yl]carbonyl}-N-ethylhydrazinecarbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1-benzyl-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6122304.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6122318.png)
![3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine](/img/structure/B6122325.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B6122333.png)
![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methylene]-4-methoxybenzohydrazide](/img/structure/B6122345.png)

![3-(2-chlorophenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6122376.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B6122378.png)
![1-[4-(2-methoxy-5-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B6122391.png)
![N-{2-[(2-methoxy-5-pyrimidinyl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}tetrahydro-2-furancarboxamide](/img/structure/B6122402.png)
![3-(4-chlorophenyl)-7-[2-(dimethylamino)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6122408.png)